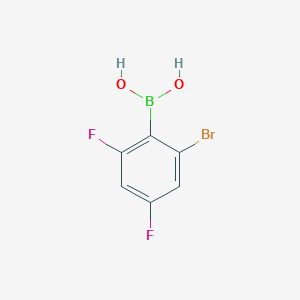(2-Bromo-4,6-difluorophenyl)boronic acid
CAS No.: 1315339-48-0
Cat. No.: VC2646231
Molecular Formula: C6H4BBrF2O2
Molecular Weight: 236.81 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1315339-48-0 |
|---|---|
| Molecular Formula | C6H4BBrF2O2 |
| Molecular Weight | 236.81 g/mol |
| IUPAC Name | (2-bromo-4,6-difluorophenyl)boronic acid |
| Standard InChI | InChI=1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H |
| Standard InChI Key | POXLFROUJDNFPQ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1Br)F)F)(O)O |
| Canonical SMILES | B(C1=C(C=C(C=C1Br)F)F)(O)O |
Physical and Chemical Properties
Structural and Molecular Properties
(2-Bromo-4,6-difluorophenyl)boronic acid possesses distinctive physical and chemical properties that make it valuable for various applications. The compound has a well-defined molecular structure with the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BBrF₂O₂ |
| Molecular Weight | 236.807 g/mol |
| CAS Number | 1315339-48-0 |
| MDL Number | MFCD09751350 |
| Storage Temperature | Ambient |
The molecular structure consists of a phenyl ring with a boronic acid group (-B(OH)₂) at position 1, a bromine atom at position 2, and fluorine atoms at positions 4 and 6 . This specific arrangement of substituents creates a unique electronic environment that influences the compound's reactivity in various chemical transformations.
Spectroscopic Properties
While specific spectroscopic data for (2-Bromo-4,6-difluorophenyl)boronic acid is limited in the provided search results, related boronic acids typically display characteristic spectral features. The presence of the boronic acid group and halogen substituents would give rise to distinctive patterns in NMR spectroscopy, with the aromatic protons showing specific chemical shifts influenced by the electron-withdrawing effects of the surrounding halogen atoms.
Synthesis Methods
General Synthetic Approaches
The synthesis of halogenated arylboronic acids like (2-Bromo-4,6-difluorophenyl)boronic acid typically involves strategic halogenation of phenylboronic acid derivatives or the borylation of pre-halogenated aromatic compounds. Several synthetic routes can be employed to achieve the desired substitution pattern.
Based on similar compounds, the synthesis of (2-Bromo-4,6-difluorophenyl)boronic acid likely involves controlled bromination and fluorination processes applied to phenylboronic acid derivatives. These reactions often require careful temperature control and specific catalysts to achieve the desired regioselectivity.
Industrial Production Considerations
Industrial-scale production of halogenated boronic acids generally utilizes automated reactor systems with precise control parameters to ensure consistent product quality. The manufacturing process may include advanced purification techniques such as recrystallization and chromatography to obtain high-purity compounds suitable for specialized applications.
The synthesis likely involves handling reactive halogenating agents and borylation reagents, necessitating appropriate safety measures and environmental considerations in industrial settings.
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling Reactions
(2-Bromo-4,6-difluorophenyl)boronic acid, like other arylboronic acids, serves as a valuable building block in Suzuki-Miyaura cross-coupling reactions. This powerful synthetic methodology enables the formation of carbon-carbon bonds between aryl groups under relatively mild conditions. The reaction typically proceeds in the presence of a palladium catalyst and a base, resulting in the formation of biaryl compounds.
The general reaction scheme involves:
-
Oxidative addition of an aryl halide to a palladium(0) catalyst
-
Transmetalation with the boronic acid
-
Reductive elimination to form the carbon-carbon bond
The specific substitution pattern of (2-Bromo-4,6-difluorophenyl)boronic acid makes it particularly useful for introducing a 2-bromo-4,6-difluorophenyl moiety into larger molecular structures, which is valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Applications in Pharmaceutical Synthesis
Halogenated arylboronic acids are frequently employed in the synthesis of pharmaceutical compounds. The presence of fluorine and bromine substituents in (2-Bromo-4,6-difluorophenyl)boronic acid makes it especially valuable for the preparation of drug candidates with enhanced metabolic stability and binding affinity.
Related difluoro-substituted boronic acids have been utilized in the preparation of key intermediates for organic semiconductors , suggesting potential applications for (2-Bromo-4,6-difluorophenyl)boronic acid in similar contexts. The compound's unique substitution pattern can contribute to specific electronic and steric properties in the final products, which may be desirable for certain pharmaceutical or materials science applications.
Materials Science Applications
Boronic acids with specific halogen substitution patterns have shown utility in the development of advanced materials. Based on applications of related compounds, (2-Bromo-4,6-difluorophenyl)boronic acid could potentially contribute to the synthesis of:
-
Organic semiconductors and electronic materials
-
Fluorinated polymers with enhanced properties
-
Specialty chemicals for optoelectronic applications
For instance, related 2,6-difluorophenylboronic acid has been used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors . Similar applications might be possible for (2-Bromo-4,6-difluorophenyl)boronic acid.
Research Findings and Recent Developments
Synthetic Methodology Advancements
Recent research in boronic acid chemistry has focused on developing more efficient and selective methods for their synthesis and application. While specific recent research on (2-Bromo-4,6-difluorophenyl)boronic acid is limited in the provided search results, advances in the broader field of halogenated boronic acids suggest ongoing interest in optimizing their preparation and utilization.
Researchers have explored various catalytic systems to enhance the efficiency of Suzuki-Miyaura coupling reactions involving halogenated boronic acids. These advancements aim to achieve higher yields, greater selectivity, and more environmentally friendly reaction conditions.
Comparative Analysis with Similar Compounds
Several related compounds appear in the search results, including:
| Compound | CAS Number | Molecular Formula | Structural Difference |
|---|---|---|---|
| (2-Bromo-4,5-difluorophenyl)boronic acid | 849062-34-6 | C₆H₄BBrF₂O₂ | Fluorine at positions 4,5 instead of 4,6 |
| 2,6-Difluorophenylboronic acid | 162101-25-9 | C₆H₅BF₂O₂ | No bromine, fluorine at positions 2,6 |
| 2-Bromo-4,6-difluorobenzoic acid | 651026-99-2 | C₇H₃BrF₂O₂ | Carboxylic acid instead of boronic acid |
These structural variations highlight the diversity of halogenated boronic acids and related compounds available for synthetic applications. Each compound offers unique reactivity patterns and potential applications based on its specific substitution pattern .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume